molecular formula C10H8N2O2S B3056549 Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate CAS No. 72246-07-2

Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate

Cat. No.: B3056549
CAS No.: 72246-07-2
M. Wt: 220.25 g/mol
InChI Key: KWOXZCRALHFXKS-UHFFFAOYSA-N
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Description

“Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate” is a chemical compound that belongs to the class of 1,2,4-thiadiazoles . The 1,2,4-thiadiazole moiety is a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A specific synthesis method involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature .

Scientific Research Applications

Chemistry and Pharmacology

Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate and its derivatives show promise in both chemistry and pharmacology. Their importance is highlighted by significant advancements in creating new drugs based on these compounds. Studies have optimized the synthesis and explored the properties of S-alkyl derivatives of 5-R-4-phenyl-1,2,4-triazole-3-thione, containing a thiadiazole fragment. These studies also predict possible biological activities, setting the stage for further in vivo and in vitro research (Hotsulia & Fedotov, 2019).

Synthesis and Physical-Chemical Properties

The targeted synthesis of 2-((4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid and its salts has been a focus of research. This involves establishing the physical-chemical properties of these compounds and estimating their biological potential through molecular modeling. The synthesis process has been optimized, and a variety of organic and inorganic salts have been synthesized, showcasing the versatility of these compounds (Hotsulia & Fedotov, 2020).

Lithiation and Carboxylation

Research has explored the lithiation of various methyl-substituted thiadiazoles, including the lateral lithiation of compounds like 3,5-dimethyl-1,2,4-thiadiazole. This process leads to the formation of respective acetic acids after carboxylation, highlighting a method of transforming these compounds (Micetich, 1970).

Anticancer Applications

A noteworthy aspect of these compounds is their potential anticancer activities. Several studies have synthesized and evaluated novel thiadiazole derivatives, highlighting their significant anticancer potential against various cancer cell lines, such as Hepatocellular carcinoma (HepG-2) (Gomha et al., 2017).

Antimicrobial Properties

The antimicrobial properties of thiadiazole derivatives are also under investigation. New series of these compounds have shown marked inhibition of bacterial and fungal growth, comparable to standard treatments. This suggests their potential as effective antimicrobial agents (Reddy et al., 2010).

Properties

IUPAC Name

methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-14-10(13)8-11-9(15-12-8)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOXZCRALHFXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502723
Record name Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72246-07-2
Record name Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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